molecular formula C17H21NO2 B1299868 (4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine CAS No. 510723-64-5

(4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine

Cat. No.: B1299868
CAS No.: 510723-64-5
M. Wt: 271.35 g/mol
InChI Key: MJJRPGPJYVYFRV-UHFFFAOYSA-N
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Description

(4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine is an organic compound that features two benzyl groups substituted with ethoxy and methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine typically involves the reaction of 4-ethoxybenzyl chloride with 4-methoxybenzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

(4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxy and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, affecting various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

    (4-Ethoxy-benzyl)-(4-methoxy-phenyl)-amine: Similar structure but with a phenyl group instead of a benzyl group.

    (4-Methoxy-benzyl)-(4-ethoxy-phenyl)-amine: Similar structure but with the positions of the ethoxy and methoxy groups swapped.

    (4-Ethoxy-phenyl)-(4-methoxy-phenyl)-amine: Both benzyl groups replaced with phenyl groups.

Uniqueness

(4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine is unique due to the specific combination of ethoxy and methoxy substituents on the benzyl groups. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-3-20-17-10-6-15(7-11-17)13-18-12-14-4-8-16(19-2)9-5-14/h4-11,18H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJRPGPJYVYFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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